REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|
|
Name
|
sodium sesquicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
|
Name
|
trona
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[Na+:5].[C:6](=[O:9])([O-:8])[O-:7].C(=O)(O)O.[Na+]>O>[C:1](=[O:2])([O-:4])[O-:3].[Na+:5].[Na+:5].[C:6](=[O:7])([OH:9])[O-:8].[Na+:5] |f:0.1.2.3.4,6.7.8,9.10|
|
Name
|
sodium sesquicarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.[Na+].C([O-])([O-])=O.C(O)(O)=O.[Na+]
|
Name
|
trona
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolves
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |